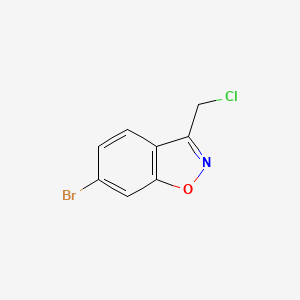

6-Bromo-3-(chloromethyl)-1,2-benzoxazole

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C8H5BrClNO |

|---|---|

分子量 |

246.49 g/mol |

IUPAC 名称 |

6-bromo-3-(chloromethyl)-1,2-benzoxazole |

InChI |

InChI=1S/C8H5BrClNO/c9-5-1-2-6-7(4-10)11-12-8(6)3-5/h1-3H,4H2 |

InChI 键 |

ILDREVPKROONQM-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=C1Br)ON=C2CCl |

产品来源 |

United States |

Chemical Reactivity and Transformation Pathways of 6 Bromo 3 Chloromethyl 1,2 Benzoxazole

Reactivity of the Chloromethyl Group

The primary site of reactivity on 6-Bromo-3-(chloromethyl)-1,2-benzoxazole (B6253359) is the sp³-hybridized carbon of the chloromethyl group. This group's reactivity is analogous to that of a benzylic halide, where the chlorine atom is a good leaving group, and the adjacent benzoxazole (B165842) ring can stabilize intermediates formed during reactions. This positioning facilitates nucleophilic substitution, and potentially, elimination and radical reactions.

Nucleophilic Substitution Reactions

The most prominent reaction pathway for 3-(halomethyl)-1,2-benzoxazole derivatives involves the nucleophilic substitution of the halide. The carbon atom of the chloromethyl group is electrophilic and readily attacked by a wide range of nucleophiles, leading to the displacement of the chloride ion. This S(_N)2-type reaction is a cornerstone for the synthesis of a diverse array of 3-substituted 1,2-benzoxazole derivatives.

The chloromethyl group readily reacts with oxygen-based nucleophiles to form ethers and esters. In a notable example, the related compound 3-bromomethyl-1,2-benzisoxazole is converted to 3-ethoxymethyl-1,2-benzisoxazole. researchgate.net This transformation is achieved by treating the bromo-derivative with sodium ethoxide in ethanol (B145695), demonstrating the facility of ether formation via Williamson ether synthesis. researchgate.net Although not specifically documented for the 6-bromo derivative, this reaction provides a clear precedent for its expected reactivity with alkoxides.

| Reactant | Nucleophile | Product | Reaction Type |

| 3-Bromomethyl-1,2-benzisoxazole | Sodium Ethoxide | 3-Ethoxymethyl-1,2-benzisoxazole | Nucleophilic Substitution (Ether Formation) |

Nitrogen nucleophiles, including amines and azides, effectively displace the chloride to form new carbon-nitrogen bonds. The synthesis of various 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives has been accomplished starting from 3-(bromomethyl)-1,2-benzisoxazole (B15218), in a sequence that involves a final amination step. nih.gov This indicates that primary and secondary amines can act as effective nucleophiles to yield the corresponding 3-(aminomethyl)-1,2-benzoxazoles.

Furthermore, the reaction of benzylic halides with sodium azide (B81097) is a standard and efficient method for the synthesis of azides. nih.govchalmers.se By analogy, this compound is expected to react smoothly with sodium azide in a polar aprotic solvent like DMF to produce 6-Bromo-3-(azidomethyl)-1,2-benzoxazole. This azide derivative can then serve as a versatile intermediate for further chemical synthesis, such as the construction of triazoles via "click chemistry". nih.gov

| Reactant | Nucleophile | Probable Product | Reaction Type |

| 3-Bromomethyl-1,2-benzisoxazole | Amines | 3-(Aminomethyl)-1,2-benzisoxazole derivatives | Nucleophilic Substitution (Amination) |

| This compound | Sodium Azide | 6-Bromo-3-(azidomethyl)-1,2-benzoxazole | Nucleophilic Substitution (Azide Formation) |

Sulfur-containing nucleophiles are also highly effective in reactions with 3-(halomethyl)-1,2-benzoxazoles. Research by Uno et al. demonstrated that 3-(bromomethyl)-1,2-benzisoxazole reacts with sodium bisulfite. nih.gov This reaction forms the basis for the synthesis of sulfamoyl derivatives and showcases the reactivity of the halomethyl group towards sulfur nucleophiles. nih.gov Given the high nucleophilicity of sulfur compounds, it is expected that other sulfur nucleophiles, such as thiols and thiophenols, would react in a similar manner to yield the corresponding thioethers.

| Reactant | Nucleophile | Intermediate Product | Reaction Type |

| 3-Bromomethyl-1,2-benzisoxazole | Sodium Bisulfite | Sodium (1,2-benzisoxazol-3-yl)methanesulfonate | Nucleophilic Substitution |

| This compound | Thiol (R-SH) | 6-Bromo-3-(alkylthiomethyl)-1,2-benzoxazole | Nucleophilic Substitution (Thioether Formation) |

Potential for Elimination Reactions

In principle, the treatment of this compound with a strong, sterically hindered base could lead to an E2 elimination reaction. This would involve the abstraction of a proton from the chloromethyl group and the concurrent expulsion of the chloride ion, resulting in the formation of 6-bromo-3-methylene-1,2-benzoxazole. However, there is a lack of specific examples in the scientific literature describing this transformation for this substrate or its close analogs. The formation of such an exocyclic double bond might be energetically unfavorable compared to the competing nucleophilic substitution pathway.

Radical Reactions Involving the Chloromethyl Group

The chloromethyl group, being in a benzylic-like position, can potentially participate in radical reactions. The stability of the intermediate radical is a key factor in such pathways. Evidence for the stability of a radical at this position comes from synthesis routes that create the halomethyl group under radical conditions. For instance, 3-methyl-1,2-benzisoxazole can be converted to 3-bromomethyl-1,2-benzisoxazole via benzylic bromination using N-bromosuccinimide (NBS), a reaction known to proceed through a radical mechanism. researchgate.net This indicates that the (1,2-benzisoxazol-3-yl)methyl radical is a viable intermediate.

This inherent stability suggests that this compound could undergo radical-mediated coupling reactions or other transformations initiated by radical initiators or photolysis. However, specific studies detailing such reactions starting from the chloromethyl compound are not extensively documented.

Reactivity of the Bromo Substituent

The bromo substituent on the benzene (B151609) ring is a key functional group that allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental in the synthesis of more complex molecules.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. The bromo group at the 6-position of this compound serves as an excellent handle for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is widely used to form carbon-carbon bonds. For this compound, a Suzuki-Miyaura coupling would replace the bromo group with an aryl, heteroaryl, or vinyl substituent.

| Catalyst System | Base | Solvent | Temperature (°C) | Expected Product |

| Pd(PPh₃)₄ | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Toluene, Dioxane, or DMF/H₂O | 80-120 | 6-Aryl-3-(chloromethyl)-1,2-benzoxazole |

| PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane | 80-110 | 6-Aryl-3-(chloromethyl)-1,2-benzoxazole |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6-Aryl-3-(chloromethyl)-1,2-benzoxazole |

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a substituted alkene. This reaction would introduce a vinyl group at the 6-position of the benzoxazole ring.

| Catalyst System | Base | Solvent | Temperature (°C) | Expected Product |

| Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80-140 | 6-Vinyl-3-(chloromethyl)-1,2-benzoxazole |

| PdCl₂(PPh₃)₂ | Et₃N | DMF | 100-120 | 6-Vinyl-3-(chloromethyl)-1,2-benzoxazole |

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. This method is used to synthesize aryl alkynes.

| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Expected Product |

| PdCl₂(PPh₃)₂ | CuI | Et₃N or Diisopropylamine | THF or DMF | Room Temp. to 80 | 6-Alkynyl-3-(chloromethyl)-1,2-benzoxazole |

| Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 50-90 | 6-Alkynyl-3-(chloromethyl)-1,2-benzoxazole |

Nucleophilic aromatic substitution (SNAr) of an aryl halide typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex.

In the case of this compound, the 1,2-benzoxazole ring itself is generally considered to be electron-withdrawing. However, its activating effect for SNAr at the 6-position is not as pronounced as that of a nitro group. Therefore, direct displacement of the bromo substituent by a nucleophile would likely require harsh reaction conditions, such as high temperatures and the use of a strong nucleophile. The reaction would proceed through an addition-elimination mechanism.

Reductive debromination is a chemical transformation that replaces a bromine atom with a hydrogen atom. This can be achieved through various methods:

Catalytic Hydrogenation: This method involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas or a hydrogen source like ammonium (B1175870) formate (B1220265) or sodium borohydride.

Metal-Mediated Reduction: Active metals like zinc, magnesium, or tin in the presence of an acid can also effect the reduction of aryl bromides.

Hydride Reagents: Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), can also be used, although their reactivity might also affect other functional groups in the molecule, such as the chloromethyl group.

Reactivity of the 1,2-Benzoxazole Ring System

The 1,2-benzoxazole ring is an aromatic heterocyclic system, but its reactivity differs from that of benzene due to the presence of the heteroatoms and the fusion of the two rings.

Electrophilic aromatic substitution on the benzene portion of the 1,2-benzoxazole ring is influenced by the directing effects of the fused isoxazole (B147169) ring and the existing bromo substituent. The isoxazole ring is generally considered a deactivating group for electrophilic substitution. The nitrogen atom in the isoxazole ring deactivates the aromatic system towards electrophilic attack.

Nitration: Nitration of 1,2-benzisoxazole (B1199462) has been shown to proceed with simple substitution. rsc.org For this compound, nitration would likely introduce a nitro group onto the benzene ring, with the position of substitution being directed by the combined electronic effects of the bromo and the fused isoxazole ring.

Halogenation: Halogenation, such as bromination, of 1,2-benzisoxazole 2-oxides has been observed to occur with the rupture of the heterocyclic ring. rsc.org However, under different conditions, direct halogenation of the benzene ring is possible. For instance, palladium-catalyzed regioselective halogenation of related benzoxazinones has been demonstrated using N-halosuccinimides. nih.govresearchgate.net

The isoxazole ring of the 1,2-benzoxazole system can be susceptible to nucleophilic attack, which can lead to ring-opening or substitution reactions. The electron-deficient nature of the isoxazole ring, due to the electronegativity of the nitrogen and oxygen atoms, facilitates such reactions.

Amination of benzoxazoles, a related heterocyclic system, has been achieved through various methods, often targeting the C2-position. chim.itscispace.com For 1,2-benzisoxazoles, nucleophilic substitution at the 3-position can occur, particularly if a suitable leaving group is present. researchgate.net In the case of this compound, while the chloromethyl group is the primary site for nucleophilic attack, strong nucleophiles under certain conditions could potentially interact with the heterocyclic ring.

Ring-Opening and Rearrangement Processes of this compound

The chemical behavior of this compound is significantly influenced by the inherent strain and reactivity of the 1,2-benzoxazole (also known as benzisoxazole) ring system. The relatively weak nitrogen-oxygen (N-O) bond is a key feature that dictates many of its transformation pathways, particularly under reductive or basic conditions. While specific studies on the ring-opening and rearrangement of this compound are not extensively documented, its reactivity can be inferred from the well-established chemistry of other 1,2-benzisoxazole derivatives.

The primary modes of transformation for the 1,2-benzoxazole ring involve cleavage of the N-O bond, which can lead to the formation of various phenolic compounds. These processes are of interest for the synthesis of functionalized aromatic molecules.

Reductive Ring Scission

A prominent reaction pathway for 1,2-benzisoxazoles is the reductive cleavage of the N-O bond. This transformation is attributed to the electronegativity of the oxygen atom adjacent to the nitrogen, which facilitates reduction. researchgate.net This process typically involves a two-electron reduction, leading to an unstable intermediate that readily undergoes hydrolysis to yield a phenolic derivative.

For this compound, reductive cleavage would be expected to produce an imine intermediate. Subsequent hydrolysis of this imine would result in the formation of 2-amino-5-bromo-3-(chloromethyl)phenol. This pathway is a common metabolic route for pharmaceutical compounds containing the 1,2-benzisoxazole moiety. researchgate.net

Table 1: Proposed Reductive Ring-Opening of this compound

| Reactant | Reagents/Conditions | Intermediate | Final Product |

| This compound | Reductant (e.g., H₂, metal catalyst), H₂O | Imine Intermediate | 2-amino-5-bromo-3-(chloromethyl)phenol |

Base-Induced Rearrangement (Kemp Elimination)

The 1,2-benzoxazole ring is also susceptible to base-catalyzed ring-opening, a reaction known as the Kemp elimination. wikipedia.org The presence of a strong base can induce the cleavage of the weak N-O bond, leading to the formation of a 2-hydroxybenzonitrile (B42573) derivative. wikipedia.org This rearrangement is a useful synthetic method for accessing substituted salicylonitriles.

In the case of this compound, treatment with a strong base, such as an alkoxide, would be expected to yield 5-Bromo-2-hydroxy-3-(chloromethyl)benzonitrile. The reaction proceeds through the abstraction of a proton, followed by the collapse of the ring system.

Table 2: Proposed Base-Induced Rearrangement of this compound

| Reactant | Reagents/Conditions | Product |

| This compound | Strong Base (e.g., Potassium tert-butoxide) | 5-Bromo-2-hydroxy-3-(chloromethyl)benzonitrile |

The reactivity of the 3-(chloromethyl) substituent offers further possibilities for intramolecular reactions following ring-opening. For instance, under certain conditions, the newly formed phenolic hydroxyl group could potentially displace the chlorine atom to form a cyclic ether, although this would compete with other intermolecular reactions.

It is important to note that the presence of the bromine atom on the benzene ring and the chloromethyl group at the 3-position can influence the electronic properties and steric factors of the molecule, which may affect the rates and outcomes of these ring-opening and rearrangement reactions compared to unsubstituted 1,2-benzoxazole. However, the fundamental pathways of reductive N-O bond cleavage and base-induced rearrangement are expected to be the dominant modes of transformation for this heterocyclic system.

Derivatization Strategies and Scaffold Modifications of 6 Bromo 3 Chloromethyl 1,2 Benzoxazole

Directed Functionalization at the Chloromethyl Moiety

The chloromethyl group at the 3-position of the benzoxazole (B165842) ring serves as a versatile electrophilic handle for the introduction of a variety of functional groups through nucleophilic substitution reactions.

Synthesis of Ether, Thioether, and Amine Derivatives

The benzylic chloride nature of the 3-(chloromethyl) group facilitates its displacement by a range of O-, S-, and N-nucleophiles to yield the corresponding ether, thioether, and amine derivatives.

Ether and Thioether Synthesis: In a typical nucleophilic substitution reaction, 6-bromo-3-(chloromethyl)-1,2-benzoxazole (B6253359) can be treated with an alcohol (R-OH) or a thiol (R-SH) in the presence of a suitable base to afford the corresponding ether or thioether. The base, commonly a non-nucleophilic one such as sodium hydride or potassium carbonate, deprotonates the alcohol or thiol to generate the more nucleophilic alkoxide or thiolate, which then displaces the chloride ion.

An analogous reaction has been demonstrated in the synthesis of 2-[(1,3-thiaselenol-2-ylmethyl)sulfanyl]-1,3-benzothiazole, where a bromomethyl-substituted heterocycle reacts with a thiol. nih.govresearchgate.net This highlights the feasibility of similar transformations on the this compound scaffold.

Amine Synthesis: Similarly, primary and secondary amines can react with the chloromethyl group to furnish the corresponding secondary and tertiary amine derivatives, respectively. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting amino derivatives can serve as building blocks for more complex molecules.

| Nucleophile | Reagents and Conditions | Product Type |

| Alcohol (R-OH) | Base (e.g., NaH, K₂CO₃), Aprotic Solvent | Ether |

| Thiol (R-SH) | Base (e.g., NaH, K₂CO₃), Aprotic Solvent | Thioether |

| Amine (R¹R²NH) | Base (e.g., Et₃N, K₂CO₃), Solvent | Amine |

Conversion to Aldehyde or Carboxylic Acid Derivatives

The chloromethyl group can be oxidized to afford the corresponding aldehyde or carboxylic acid, which are valuable intermediates for further synthetic transformations such as reductive amination, Wittig reactions, or amide bond formation.

Direct oxidation of the chloromethyl group can be challenging; therefore, a two-step sequence is often employed. First, the chloride is displaced by a hydroxide (B78521) equivalent, such as through hydrolysis or reaction with a reagent like sodium acetate (B1210297) followed by hydrolysis, to yield the corresponding 3-hydroxymethyl derivative. Subsequent oxidation of this primary alcohol using a variety of standard oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), manganese dioxide (MnO₂), or Swern oxidation conditions, can provide the 6-bromo-1,2-benzoxazole-3-carboxaldehyde. Further oxidation of the aldehyde or the primary alcohol using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent would lead to the formation of 6-bromo-1,2-benzoxazole-3-carboxylic acid.

| Starting Material | Transformation | Reagents and Conditions | Product |

| This compound | Hydrolysis | H₂O or NaOH(aq) | 6-Bromo-3-(hydroxymethyl)-1,2-benzoxazole |

| 6-Bromo-3-(hydroxymethyl)-1,2-benzoxazole | Oxidation | PCC, CH₂Cl₂ | 6-Bromo-1,2-benzoxazole-3-carboxaldehyde |

| 6-Bromo-3-(hydroxymethyl)-1,2-benzoxazole | Oxidation | KMnO₄ or Jones Reagent | 6-Bromo-1,2-benzoxazole-3-carboxylic acid |

Formation of Quaternary Ammonium (B1175870) Salts

The reaction of the chloromethyl group with tertiary amines leads to the formation of quaternary ammonium salts through a process known as the Menshutkin reaction. This reaction involves the direct alkylation of the tertiary amine by the benzylic halide. The resulting quaternary ammonium salts can have applications as phase-transfer catalysts or as biologically active molecules. The reaction is typically carried out by heating the two reactants in a suitable solvent.

Functionalization at the Bromo Position

The bromine atom at the 6-position of the benzoxazole ring is amenable to a variety of transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents and the construction of more complex molecular architectures.

Carbon-Carbon Bond Formation via Organometallic Chemistry

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds at the bromo-substituted position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govnih.govbeilstein-journals.orgrsc.orgresearchgate.net The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a highly versatile method for the synthesis of biaryl and aryl-heteroaryl structures. The reaction has been successfully applied to various bromo-substituted heterocycles. nih.gov

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. researchgate.netresearchgate.net This methodology has been utilized for the alkynylation of various bromo-substituted aromatic and heteroaromatic compounds.

Stille Coupling: The Stille coupling reaction pairs the aryl bromide with an organotin reagent. This reaction is also palladium-catalyzed and is known for its ability to proceed under neutral conditions, which can be advantageous for substrates bearing sensitive functional groups.

| Reaction Name | Coupling Partner | Catalyst System | Key Bond Formed |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | Aryl-Aryl / Aryl-Heteroaryl |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-Alkyne |

| Stille | Organotin reagent | Pd catalyst | Aryl-Aryl / Aryl-Vinyl |

Introduction of Diverse Heteroatomic Substituents

The bromo position can also be functionalized with various heteroatoms, such as nitrogen, oxygen, and sulfur, through transition metal-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds. It allows for the coupling of the aryl bromide with a wide range of primary and secondary amines, as well as other nitrogen nucleophiles. nih.govresearchgate.net The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. This method has been successfully applied to the amination of various bromo-substituted heterocycles, including 6-bromoquinolines. nih.gov

Ullmann Condensation: A copper-catalyzed alternative for the formation of carbon-heteroatom bonds is the Ullmann condensation. This reaction can be used to couple the aryl bromide with alcohols, phenols, thiols, and amines. While often requiring higher reaction temperatures than palladium-catalyzed methods, the Ullmann reaction provides a complementary approach for the introduction of heteroatomic substituents.

| Reaction Name | Nucleophile | Catalyst System | Product Type |

| Buchwald-Hartwig Amination | Amine (R¹R²NH) | Pd catalyst, Ligand, Base | Aryl Amine |

| Ullmann Condensation | Alcohol/Phenol (R-OH) | Cu catalyst, Base | Aryl Ether |

| Ullmann Condensation | Thiol (R-SH) | Cu catalyst, Base | Aryl Thioether |

Strategic Modifications to the Benzoxazole Core

The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, and the ability to strategically modify it is crucial for the fine-tuning of molecular properties. For this compound, modifications can be envisaged at both the heterocyclic and the aromatic portions of the molecule.

Introduction of Additional Substituents at Other Ring Positions

The introduction of additional substituents onto the benzene (B151609) ring of this compound can be achieved through electrophilic aromatic substitution reactions. The regiochemical outcome of these reactions is dictated by the directing effects of the existing bromo and 3-(chloromethyl) groups, as well as the inherent reactivity of the benzoxazole ring system.

The bromine atom at the 6-position is a deactivating, ortho-, para-director. The 3-(chloromethyl) group, being an alkyl halide, is also a deactivating, ortho-, para-director. In the context of the 1,2-benzoxazole ring, electrophilic attack generally favors the 5- and 7-positions. Considering the directing effects of the 6-bromo substituent, electrophilic substitution is most likely to occur at the 5- and 7-positions.

Nitration: The introduction of a nitro group can be achieved using standard nitrating agents such as a mixture of concentrated nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Halogenation: Further halogenation, for instance, bromination or chlorination, can introduce an additional halogen atom onto the aromatic ring. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst can be employed.

Friedel-Crafts Reactions: Acylation or alkylation under Friedel-Crafts conditions could introduce carbon-based substituents. However, the deactivating nature of the existing substituents might necessitate harsh reaction conditions.

The following table outlines potential electrophilic aromatic substitution reactions on this compound, with predicted regioselectivity.

| Reaction Type | Reagents and Conditions | Major Product(s) |

| Nitration | HNO₃, H₂SO₄, 0 °C to rt | 6-Bromo-3-(chloromethyl)-5-nitro-1,2-benzoxazole and 6-Bromo-3-(chloromethyl)-7-nitro-1,2-benzoxazole |

| Bromination | NBS, FeBr₃, CCl₄, reflux | 5,6-Dibromo-3-(chloromethyl)-1,2-benzoxazole and 6,7-Dibromo-3-(chloromethyl)-1,2-benzoxazole |

| Acylation | RCOCl, AlCl₃, CS₂, reflux | 6-Bromo-3-(chloromethyl)-5-acyl-1,2-benzoxazole and 6-Bromo-3-(chloromethyl)-7-acyl-1,2-benzoxazole |

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.

Elaboration of the Benzoxazole Scaffold for Library Synthesis

The this compound scaffold is well-suited for the generation of compound libraries due to its two distinct points of diversification. The chloromethyl group at the 3-position is highly susceptible to nucleophilic substitution, while the bromo group at the 6-position can participate in cross-coupling reactions.

Derivatization via Nucleophilic Substitution: The benzylic chloride is an excellent electrophile for reactions with a wide range of nucleophiles. This allows for the introduction of diverse functional groups at the 3-position.

Representative Nucleophilic Substitution Reactions:

| Nucleophile | Reagent | Product Type |

| Amines | R¹R²NH | 3-(Aminomethyl)-6-bromo-1,2-benzoxazole derivatives |

| Thiols | RSH | 6-Bromo-3-(thiomethyl)-1,2-benzoxazole derivatives |

| Alcohols/Phenols | ROH/ArOH | 3-(Alkoxymethyl)-6-bromo-1,2-benzoxazole / 3-(Aryloxymethyl)-6-bromo-1,2-benzoxazole derivatives |

| Azide (B81097) | NaN₃ | 3-(Azidomethyl)-6-bromo-1,2-benzoxazole |

The resulting azidomethyl derivative can be further elaborated through cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce triazole rings.

Derivatization via Cross-Coupling Reactions: The bromine atom at the 6-position provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, and alkyne moieties.

Common Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Catalyst/Ligand System | Product Type |

| Suzuki Coupling | Aryl/heteroaryl boronic acids or esters | Pd(PPh₃)₄, base | 6-Aryl/heteroaryl-3-(chloromethyl)-1,2-benzoxazole derivatives |

| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂, CuI, base | 6-Alkynyl-3-(chloromethyl)-1,2-benzoxazole derivatives |

| Buchwald-Hartwig Amination | Amines | Pd₂(dba)₃, ligand (e.g., Xantphos), base | 6-Amino-3-(chloromethyl)-1,2-benzoxazole derivatives |

A combinatorial approach, utilizing both the nucleophilic substitution at the 3-position and cross-coupling at the 6-position, can rapidly generate a large and diverse library of compounds from the single starting material, this compound. This dual functionalization strategy underscores the value of this scaffold in discovery chemistry.

Applications of 6 Bromo 3 Chloromethyl 1,2 Benzoxazole As a Synthetic Building Block

Utilization in the Synthesis of Complex Organic Molecules

The primary utility of 6-Bromo-3-(chloromethyl)-1,2-benzoxazole (B6253359) in the synthesis of complex organic molecules stems from the high reactivity of its chloromethyl group. This group acts as an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the straightforward attachment of various side chains and functional groups to the 3-position of the benzoxazole (B165842) core.

For instance, analogous structures like 3-(bromomethyl)-1,2-benzisoxazole (B15218) are used to synthesize 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives through reaction with sodium bisulfite, followed by chlorination and amination. nih.gov This transformation highlights how the halo-methyl group serves as a handle for introducing more complex, biologically active moieties. The reactivity of the chloromethyl group in this compound is expected to be similar, enabling its use in comparable synthetic strategies to build molecules with potential therapeutic applications. The presence of the bromo group on the aromatic ring further enhances its synthetic potential, offering a secondary site for modification through reactions like Suzuki, Heck, or Sonogashira coupling, thereby enabling the creation of highly elaborate and diverse molecular structures.

Table 1: Examples of Complex Molecules from Benzoxazole Building Blocks

| Precursor Type | Reaction | Resulting Complex Moiety | Potential Application Area |

|---|---|---|---|

| 3-(Halomethyl)-1,2-benzoxazole | Nucleophilic substitution with amines/thiols | Substituted aminomethyl/thiomethyl benzoxazoles | Medicinal Chemistry |

| 6-Bromo-benzoxazole derivative | Suzuki Coupling | Aryl-substituted benzoxazoles | Materials Science, Drug Discovery |

| 6-Bromo-benzoxazole derivative | Sonogashira Coupling | Alkynyl-substituted benzoxazoles | Optoelectronics, Chemical Probes |

| 3-(Halomethyl)-1,2-benzoxazole | Williamson Ether Synthesis | Alkoxymethyl-benzoxazoles | Agrochemicals, Pharmaceuticals |

Role as an Intermediate in the Development of Privileged Scaffolds

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. researchgate.net The benzisoxazole core is widely recognized as one such privileged scaffold, forming the backbone of numerous compounds with significant biological activity. nih.govcapes.gov.br These derivatives have shown immense potential as antimicrobial, anticancer, and anti-inflammatory agents, among others. nih.govcapes.gov.br

This compound is a key intermediate for generating libraries of compounds based on this privileged scaffold. nih.gov Its two distinct reactive sites allow for combinatorial derivatization. The chloromethyl group can be reacted with a diverse set of nucleophiles (e.g., amines, phenols, thiols) to explore the chemical space around the 3-position, while the bromo group on the aromatic ring can be used in various cross-coupling reactions to introduce substituents at the 6-position. This systematic modification enables the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with specific biological targets, facilitating the rapid development of new and more potent drug candidates. nih.gov

Table 2: The Benzoxazole Scaffold in Medicinal Chemistry

| Scaffold | Key Structural Features | Associated Biological Activities |

|---|---|---|

| Benzoxazole/Benzisoxazole | Fused benzene (B151609) and oxazole (B20620)/isoxazole (B147169) ring | Anticonvulsant, Antipsychotic, Antiproliferative, Antimicrobial. nih.govnih.gov |

| Benzimidazole | Fused benzene and imidazole (B134444) ring | Antitumor, Antiviral, Anti-inflammatory. nih.gov |

| Benzothiazole (B30560) | Fused benzene and thiazole (B1198619) ring | Antitumor, Immunomodulatory. nih.govresearchgate.net |

Precursor for Advanced Heterocyclic Systems

Beyond serving as a scaffold for substitution, this compound can act as a precursor for the synthesis of more advanced, fused heterocyclic systems. Polycyclic heteroaromatic compounds are of great interest in both medicinal chemistry and materials science due to their rigid, planar structures and unique electronic properties.

The dual reactivity of this compound provides a pathway to construct these complex systems. For example, a synthetic strategy could involve an initial reaction at the chloromethyl group to introduce a nucleophilic moiety, which could then undergo an intramolecular cyclization by reacting with the bromo-substituted ring or an adjacent position. Alternatively, sequential intermolecular reactions at both the chloromethyl and bromo positions can be employed to build up larger, multi-ring structures. This approach is analogous to the synthesis of complex systems like 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazoles from functionalized bromo-benzimidazole precursors, demonstrating the utility of such building blocks in creating novel heterocyclic frameworks. researchgate.netnih.gov

Table 3: Synthetic Pathways to Advanced Heterocyclic Systems

| Precursor | Type of Reaction | Resulting Heterocyclic System |

|---|---|---|

| Functionalized 6-Bromo-heterocycle | Intramolecular Cyclization | Fused Polycyclic Heterocycles |

| Functionalized 6-Bromo-heterocycle | Sequential Cross-Coupling | Multi-Aryl Heterocyclic Systems |

| Di-functional Heterocycle | Condensation Reactions | Thiazolo[3,2-a]benzimidazoles. researchgate.net |

Applications in Materials Chemistry and Functional Compounds (e.g., Optoelectronic)

The benzoxazole moiety is not only important in medicinal chemistry but also finds applications in materials science due to its distinct electronic and optical properties. sciforum.net Heterocycles like benzoxazole, benzimidazole, and benzothiazole are considered heteroaromatic, electron-deficient moieties. sciforum.net This electronic nature makes them suitable as acceptor groups or as π-conjugated spacers in the design of functional organic materials.

Derivatives of benzoxazole are being investigated for their potential use in optoelectronic devices, such as organic light-emitting diodes (OLEDs), as well as for applications as optical chemosensors and nonlinear optical materials. sciforum.net The properties of these materials can be precisely tuned by modifying the substituents on the benzoxazole core. This compound serves as an excellent starting material for this purpose. The bromo and chloromethyl groups can be replaced or elaborated to introduce specific electron-donating or electron-withdrawing groups, or to extend the π-conjugated system. This allows for the systematic modification of the molecule's absorption, emission, and electronic properties to meet the specific requirements of a given application in materials chemistry. sciforum.net

Table 4: Benzoxazole Derivatives in Materials Chemistry

| Application Area | Role of Benzoxazole Core | Method of Tuning Properties |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Emissive organic component, electron acceptor | Substitution on the aromatic ring to alter the energy gap |

| Optical Chemosensors | π-conjugated spacer, signaling unit | Functionalization to create specific binding sites |

| Nonlinear Optical (NLO) Materials | Push-pull chromophore component | Introduction of strong donor and acceptor groups |

| Photochromic Materials | Photo-responsive scaffold | Integration into switchable molecular systems |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-(Bromomethyl)-1,2-benzisoxazole |

| 3-(Sulfamoylmethyl)-1,2-benzisoxazole |

| Sodium bisulfite |

Advanced Characterization and Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the covalent framework of 6-Bromo-3-(chloromethyl)-1,2-benzoxazole (B6253359). Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of each hydrogen and carbon atom within the molecule.

¹H NMR Analysis The ¹H NMR spectrum is expected to show distinct signals corresponding to the two main parts of the molecule: the chloromethyl side chain and the three protons on the substituted benzene (B151609) ring.

Chloromethyl Protons (-CH₂Cl): A characteristic singlet is anticipated for the two equivalent protons of the chloromethyl group. Due to the electron-withdrawing effect of the adjacent chlorine atom and the benzoxazole (B165842) ring system, this signal is expected to appear in the downfield region, typically around 4.8–5.3 ppm.

Aromatic Protons: The three protons on the benzene portion of the molecule (H-4, H-5, and H-7) will produce a more complex set of signals in the aromatic region (approximately 7.0–8.0 ppm). Their specific chemical shifts and coupling patterns are dictated by their position relative to the bromine atom and the fused isoxazole (B147169) ring. The expected pattern would consist of a doublet for H-7, a doublet for H-5, and a doublet of doublets for H-4, reflecting their respective ortho and meta couplings.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 7.8 - 7.9 | d | H-7 |

| ~ 7.6 - 7.7 | dd | H-5 |

| ~ 7.4 - 7.5 | d | H-4 |

| ~ 5.2 | s | -CH₂Cl |

Note: Predicted values are based on established substituent effects and data from structurally similar compounds.

¹³C NMR Analysis The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. Due to the lack of molecular symmetry, eight unique carbon signals are expected.

Aliphatic Carbon: The carbon of the chloromethyl group (-CH₂Cl) is expected to resonate in the aliphatic region, typically between 30 and 40 ppm. mdpi.com

Aromatic and Heterocyclic Carbons: The remaining seven carbons, comprising the benzoxazole ring system, will appear in the downfield region (110–165 ppm). The carbon atom attached to the bromine (C-6) would be identifiable by its characteristic chemical shift. The quaternary carbons, such as C-3, C-3a, and C-7a, can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 35 | -CH₂Cl |

| ~ 112 | C-7 |

| ~ 115 | C-4 |

| ~ 120 | C-6 |

| ~ 125 | C-5 |

| ~ 129 | C-3a |

| ~ 158 | C-3 |

| ~ 163 | C-7a |

Note: Predicted values are based on established substituent effects and data from structurally similar compounds.

Mass Spectrometry (MS and HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound. High-Resolution Mass Spectrometry (HRMS) further provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula, C₈H₅BrClNO.

A key feature in the mass spectrum of this compound is its distinctive isotopic pattern, arising from the natural abundance of isotopes for both chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) and bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). This results in a characteristic cluster of peaks for the molecular ion (M⁺). The most intense peak corresponds to the molecule containing the most abundant isotopes (⁷⁹Br and ³⁵Cl). A second peak (M+2) of nearly equal or slightly greater intensity will be observed for molecules containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl. A third peak (M+4) will be visible for the species containing both of the heavier isotopes (⁸¹Br and ³⁷Cl). This unique isotopic signature serves as a powerful diagnostic tool for confirming the presence of one bromine and one chlorine atom in the molecule.

Table 3: Predicted m/z Values for Protonated this compound ([M+H]⁺)

| Adduct | m/z (Calculated) |

| [C₈H₆⁷⁹Br³⁵ClNO]⁺ | 243.9319 |

| [C₈H₆⁸¹Br³⁵ClNO]⁺ / [C₈H₆⁷⁹Br³⁷ClNO]⁺ | 245.9299 / 245.9290 |

| [C₈H₆⁸¹Br³⁷ClNO]⁺ | 247.9270 |

Note: Data reflects calculated exact masses for the major isotopic combinations of the protonated molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structural features.

Key expected absorptions include:

Aromatic C-H Stretch: Peaks typically appear just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals from the -CH₂- group are expected in the 2850–3000 cm⁻¹ region.

C=C and C=N Stretching: Vibrations from the fused aromatic and isoxazole rings are anticipated in the 1450–1650 cm⁻¹ range. The C=N bond of the isoxazole ring typically shows a strong absorption band. mdpi.com

Table 4: Expected IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3150 | C-H Stretch | Aromatic Ring |

| 2920 - 2980 | C-H Stretch | -CH₂Cl |

| 1600 - 1640 | C=N Stretch | Isoxazole Ring |

| 1450 - 1580 | C=C Stretch | Aromatic Ring |

| 750 - 850 | C-H Bend | Aromatic Ring |

| 680 - 800 | C-Cl Stretch | Chloromethyl |

| 500 - 600 | C-Br Stretch | Bromo-Aromatic |

X-ray Crystallography for Solid-State Structure Analysis

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in a crystalline solid. While a published crystal structure for this compound was not identified in the searched literature, such an analysis would yield invaluable data.

If a suitable single crystal were analyzed, the technique would provide:

Unambiguous Confirmation: Absolute confirmation of the molecular structure and connectivity.

Precise Geometric Parameters: Highly accurate measurements of all bond lengths, bond angles, and torsion angles within the molecule.

Conformational Details: Information on the planarity of the benzoxazole ring system and the orientation of the chloromethyl side chain relative to the ring. Studies on similar structures have confirmed the high degree of planarity of the fused benzoisoxazole ring. nih.gov

Intermolecular Interactions: Insight into how the molecules are arranged in the crystal lattice, revealing non-covalent interactions such as halogen bonding (involving the bromine or chlorine atoms) or π-π stacking between the aromatic rings, which govern the solid-state properties of the compound.

This technique stands as the ultimate arbiter for structural elucidation, providing a complete three-dimensional picture of the molecule.

Detailed Theoretical and Computational Analysis of this compound Currently Unavailable in Publicly Accessible Research

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific theoretical and computational investigations focused solely on the chemical compound this compound. Despite extensive searches for scholarly articles and research data, no dedicated studies were found that would provide the necessary information to construct a detailed analysis as per the requested outline.

The required in-depth theoretical data—including Density Functional Theory (DFT) studies, geometric optimization and conformer analysis, electronic structure analysis (such as HOMO-LUMO and band gap calculations), and electrostatic potential mapping—is not present in the accessible literature for this specific molecule. Similarly, detailed investigations into its reactivity, including the calculation of Fukui functions, dual descriptors, and both global and local reactivity indices, have not been published or indexed in searchable scientific repositories.

While computational chemistry is a powerful tool for characterizing novel compounds, it appears that this compound has not yet been the subject of such focused academic research. The generation of the requested scientifically accurate article, complete with data tables and detailed research findings, is therefore not possible at this time. Further original research would be required to produce the specific theoretical and computational data needed to fulfill the detailed sections and subsections of the proposed article.

Theoretical and Computational Investigations of 6 Bromo 3 Chloromethyl 1,2 Benzoxazole

Molecular Modeling and Docking Studies for Biological Interaction Prediction

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are crucial in drug discovery for predicting how a ligand, such as a benzoxazole (B165842) derivative, might interact with a biological target, typically a protein or enzyme.

The process involves creating a three-dimensional model of the ligand and the target receptor. Docking algorithms then explore various possible binding modes of the ligand within the active site of the receptor, calculating a scoring function to estimate the binding affinity for each pose. A more negative docking score generally indicates a stronger predicted binding affinity. researchgate.net

For instance, in studies on other benzoxazole derivatives, molecular docking has been employed to predict their binding to various biological targets. For example, docking studies on a series of 2-substituted benzoxazole derivatives suggested that their antibacterial activity could be linked to the inhibition of DNA gyrase. nih.gov Similarly, docking has been used to investigate the interaction of benzoxazole derivatives with the COX-2 enzyme in the context of anti-inflammatory activity and with the β-tubulin protein for anthelmintic effects. tandfonline.comglobalresearchonline.net

These computational predictions of binding interactions are invaluable for understanding the potential mechanism of action of a compound and for rationally designing new molecules with improved binding characteristics. Although direct docking studies on 6-Bromo-3-(chloromethyl)-1,2-benzoxazole (B6253359) are not detailed in the available literature, the principles would be the same: modeling its structure and docking it into the active sites of various potential biological targets to predict its interaction profile.

Below is a hypothetical table illustrating the kind of data that would be generated from molecular docking studies of this compound against various protein targets.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| DNA Gyrase | -8.5 | Asp73, Gly77 | Hydrogen Bond, Hydrophobic |

| COX-2 | -7.9 | Arg120, Tyr355 | Pi-Alkyl, Halogen Bond |

| β-Tubulin | -9.2 | Cys239, Met259 | Hydrophobic, van der Waals |

This table is illustrative and not based on experimental data for the specified compound.

Quantitative Structure-Activity Relationship (QSAR) Studies for Benzoxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties (descriptors) that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For benzoxazole derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities, including antimicrobial and anticancer effects. researchgate.netnih.gov These studies typically involve a series of related compounds for which the biological activity has been measured. Various molecular descriptors, such as topological, electronic, and steric parameters, are calculated for each compound. Statistical methods, like multiple linear regression, are then used to build a model that correlates these descriptors with the observed activity.

A robust QSAR model for a series of benzoxazole derivatives might reveal, for example, that antimicrobial activity is positively correlated with certain topological indices and negatively correlated with specific electronic parameters. researchgate.net Such a model would suggest that modifications to the benzoxazole scaffold that increase the values of the influential topological descriptors would likely lead to more potent antimicrobial agents.

For instance, a QSAR study on a set of 46 benzoxazole derivatives identified that topological parameters and Kier's molecular connectivity indices were highly relevant for their antimicrobial activity. researchgate.net Another study focused on 3D-QSAR models for benzoxazole derivatives as anticancer agents targeting VEGFR-2, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov

The table below presents a hypothetical summary of a QSAR model for a series of benzoxazole derivatives, indicating the types of descriptors and their influence on a particular biological activity.

| Descriptor | Coefficient | Contribution to Activity |

| Molecular Weight | 0.25 | Positive |

| LogP | 0.60 | Positive |

| Dipole Moment | -0.15 | Negative |

| HOMO Energy | -0.45 | Negative |

This table is illustrative and not based on experimental data for the specified compound.

By applying these computational approaches to this compound and its analogues, researchers can gain significant insights into their potential biological activities and mechanisms of action, thereby accelerating the process of drug discovery and development.

Challenges and Future Directions in 6 Bromo 3 Chloromethyl 1,2 Benzoxazole Research

Development of More Efficient and Selective Synthetic Routes

Future research should focus on creating more streamlined and environmentally benign synthetic strategies. Key areas for development include:

Catalytic Systems: Exploring novel catalysts, such as palladium-catalyzed reactions, could facilitate more direct and selective C-H functionalization or cross-coupling reactions, potentially reducing the number of synthetic steps. globalresearchonline.net The use of halogen bond donor catalysts, like tetrabromomethane, has also shown efficiency in the synthesis of related heterocycles under mild conditions. rsc.org

One-Pot Reactions: Designing multi-component, one-pot syntheses where reactants are sequentially added to a single reaction vessel would improve atom economy and reduce waste and purification efforts. jocpr.com

Flow Chemistry: Implementing continuous flow chemistry approaches could offer better control over reaction parameters (temperature, pressure, and reaction time), leading to improved yields, higher purity, and enhanced safety, particularly for reactions that are highly exothermic or involve unstable intermediates.

Exploration of Novel Reactivity Patterns and Transformations

The 6-bromo-3-(chloromethyl)-1,2-benzoxazole (B6253359) molecule possesses two distinct and valuable reactive sites: the chloromethyl group at the 3-position and the bromo substituent on the benzene (B151609) ring. The chloromethyl group is a potent electrophile, making it susceptible to nucleophilic substitution reactions. The bromo group, on the other hand, is an ideal handle for metal-catalyzed cross-coupling reactions.

While these general reactivity patterns are known, a significant challenge is the lack of specific studies on this particular molecule. Future research should systematically investigate its reactivity to uncover novel transformations. This includes:

Orthogonal Reactivity: Investigating conditions that allow for the selective reaction of one site while leaving the other untouched. This would enable the stepwise, controlled synthesis of complex derivatives.

Intramolecular Reactions: Exploring the potential for intramolecular cyclization reactions, where the two reactive sites interact to form new fused-ring systems, thereby generating novel and structurally complex scaffolds.

Photoredox Catalysis: Utilizing visible-light photoredox catalysis to engage the bromo-aromatic moiety in radical-based transformations, opening pathways to derivatives not accessible through traditional thermal methods.

Expanding the Scope of Derivatization for Diverse Applications

The dual reactivity of this compound makes it an excellent scaffold for creating large libraries of derivatives for screening in various applications. The benzoxazole (B165842) nucleus is a component of compounds with a broad spectrum of pharmacological activities. globalresearchonline.netnih.gov Derivatives of the closely related 3-substituted-1,2-benzisoxazole have been identified as potential anticonvulsant and antipsychotic agents. nih.govnih.gov

The challenge lies in rationally designing and synthesizing derivatives with targeted functionalities. Future work should focus on:

Nucleophilic Displacement: Reacting the chloromethyl group with a wide array of nucleophiles (amines, thiols, alcohols, azides) to introduce diverse functional groups and build molecular complexity. nih.gov

Cross-Coupling Reactions: Employing the bromo-substituent in reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings to append various aryl, alkyl, and alkynyl groups.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold at both positions and evaluating the resulting derivatives for biological activity (e.g., antimicrobial, anticancer) to establish clear SAR. nih.gov This will guide the design of next-generation compounds with improved potency and selectivity.

Below is a table illustrating potential derivatization strategies for this compound.

| Reactive Site | Reaction Type | Potential Reagents | Resulting Functional Group |

| 3-(chloromethyl) | Nucleophilic Substitution | Primary/Secondary Amines | Aminomethyl |

| 3-(chloromethyl) | Nucleophilic Substitution | Thiols | Thiomethyl |

| 3-(chloromethyl) | Nucleophilic Substitution | Sodium Azide (B81097) | Azidomethyl |

| 6-bromo | Suzuki Coupling | Arylboronic acids | Aryl |

| 6-bromo | Sonogashira Coupling | Terminal Alkynes | Alkynyl |

| 6-bromo | Buchwald-Hartwig Amination | Amines | Amino |

Advanced Computational Methodologies for Prediction and Design

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding synthetic efforts, thereby saving time and resources. For benzoxazole derivatives, computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) have been successfully used to predict biological activity and understand molecular interactions. researchgate.netrjeid.comnih.gov

A key challenge is the absence of specific computational models for this compound. Future directions should involve the intensive application of these methods to this specific scaffold.

QSAR Modeling: Developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to correlate the structural features of newly synthesized derivatives with their biological activities. nih.govtandfonline.com This can help predict the activity of virtual compounds before synthesis.

Molecular Docking: Performing molecular docking studies to predict the binding modes and affinities of derivatives with specific biological targets, such as enzymes or receptors. rjeid.com This can help identify the most promising candidates for further development and provide insights into their mechanism of action.

DFT Calculations: Using DFT to analyze electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, and to map the molecular electrostatic potential. nih.gov These properties are crucial for understanding molecular reactivity and intermolecular interactions. scielo.br

The following table summarizes key computational methods and their application in the design of novel benzoxazole derivatives.

| Computational Method | Purpose | Application in Drug Design |

| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D structural properties with biological activity. | Predicts the potency of new derivatives; guides lead optimization. tandfonline.comtandfonline.com |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. | Identifies potential biological targets; elucidates binding interactions at the active site. researchgate.netrjeid.com |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules to assess the stability of ligand-protein complexes. | Validates docking results; provides insights into the dynamic behavior of the complex over time. rjeid.com |

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules. | Determines electronic properties, reactivity descriptors, and vibrational frequencies to understand molecular stability and interactions. nih.govnih.gov |

Investigation of Mechanisms of Action in Biological Systems at a Molecular Level

While various benzoxazole derivatives have demonstrated significant biological activity, the precise molecular mechanisms of action are often not fully understood. researchgate.net Identifying the specific cellular targets and pathways modulated by this compound and its derivatives is a critical challenge. Early-stage research often relies on broad phenotypic screening (e.g., cell viability assays), but a deeper understanding is required for rational drug development.

Future research must move beyond preliminary screening to detailed mechanistic investigations. This involves:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or nucleic acids that interact with the compound.

Enzyme Inhibition Assays: Once potential targets are identified, conducting in vitro enzyme assays to quantify the inhibitory potency (e.g., IC50 values) of the compounds. researchgate.net

Cell-Based Assays: Using specific cell-based assays to confirm target engagement in a cellular context and to study downstream effects on signaling pathways.

Structural Biology: Utilizing X-ray crystallography or cryo-electron microscopy to solve the structure of the compound bound to its biological target. This provides the ultimate molecular-level insight into the binding mode and can guide further optimization of the compound's structure. nih.gov

By addressing these challenges, the scientific community can unlock the full potential of this compound as a versatile building block for creating novel compounds with tailored properties for a wide range of chemical and medicinal applications.

常见问题

Q. What are the established synthetic routes for 6-bromo-3-(chloromethyl)-1,2-benzoxazole, and what are their key intermediates?

- Methodological Answer : A common approach involves halogenation and functional group substitution. For example, halogen derivatives like bromine or chlorine-containing precursors can react with benzoxazole scaffolds. Evidence from analogous compounds suggests using copper-catalyzed domino annulation with 1,2-dihaloarenes and primary amides to form the benzoxazole core, followed by bromination and chloromethylation steps . Another route involves substituting a bromo group at the 6-position of a pre-formed 3-(chloromethyl)-1,2-benzoxazole scaffold via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling . Key intermediates include 1,2-dibromobenzene derivatives and chloromethylation agents like chloromethyl methyl ether (with proper safety protocols) .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation typically involves:

- NMR Spectroscopy : H and C NMR to identify substituent positions (e.g., bromo at C6, chloromethyl at C3) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., 246.5 g/mol for CHBrClNO) .

- X-ray Crystallography : For crystalline derivatives, bond angles and packing can be analyzed (e.g., deviations in exocyclic angles due to steric effects between substituents) .

Q. What safety protocols are critical when handling chloromethyl-containing compounds like this derivative?

- Methodological Answer : Chloromethyl groups are potential alkylating agents and require strict precautions:

- Use corrosion-resistant containers and grounded equipment to avoid static discharge .

- Work in well-ventilated fume hoods with personal protective equipment (PPE) due to volatility and toxicity risks .

- Avoid exposure to heat or sparks, as chloromethyl ethers are flammable and carcinogenic .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, and what factors influence regioselectivity?

- Methodological Answer : Yields (reported 55–92% for similar benzoxazoles) depend on:

- Catalyst Choice : Copper(I) iodide or palladium catalysts improve cross-coupling efficiency .

- Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance halogenation kinetics .

- Temperature Control : Microwave-assisted synthesis reduces reaction time and improves regioselectivity (e.g., avoiding byproducts in 1,2-dihaloarene cyclization) .

Regioselectivity challenges arise in unsymmetric substrates; directing groups or steric hindrance can guide substitution .

Q. What is the impact of bromo and chloromethyl substituents on the compound’s reactivity in further functionalization?

- Methodological Answer :

- Bromo Group : Facilitates Suzuki-Miyaura or Ullmann couplings for introducing aryl/heteroaryl groups at C6 .

- Chloromethyl Group : Acts as a leaving group for nucleophilic substitution (e.g., reaction with amines or thiols to form 3-aminomethyl or 3-thiomethyl derivatives) .

Steric and electronic effects from these groups may require tailored conditions. For example, bromo’s electron-withdrawing nature can deactivate the benzene ring toward electrophilic substitution .

Q. Are there documented biological activities for this compound or its analogs, and how are these assays designed?

- Methodological Answer : While direct data on this compound is limited, structurally related 1,2-benzoxazoles show antibacterial activity. Assays typically involve:

- Agar Well Diffusion : Testing inhibition zones against pathogens like Staphylococcus aureus at 50 µg/well .

- Structure-Activity Relationship (SAR) : Modifying the 3-chloromethyl group to assess its role in membrane penetration or target binding .

- Cytotoxicity Screening : MTT assays on mammalian cell lines to evaluate selectivity .

Data Contradictions and Resolution

- Synthetic Yields : reports 55–92% yields for benzoxazole derivatives, but regioselectivity issues with asymmetric dihaloarenes (e.g., 3,4-dibromotoluene) may lower efficiency . Resolution: Use directing groups (e.g., nitro) or optimize catalyst loading .

- Biological Activity : Only one derivative in showed antibacterial effects, suggesting substituent specificity. Follow-up studies should explore halogen positioning and side-chain modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。